![molecular formula C13H18F3N B13530619 Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B13530619.png)
Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propylamine chain. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method offers good functional group tolerance and utilizes inexpensive or easy-to-handle materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, leveraging the same principles as laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethylated ketones, while substitution reactions can produce a variety of trifluoromethylated derivatives.
Wissenschaftliche Forschungsanwendungen
Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine has diverse applications in scientific research:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.
Wirkmechanismus
The mechanism of action of Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Trifluoromethylated amines: A broader class of compounds with similar structural features and applications.
Uniqueness
Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine stands out due to its specific combination of the trifluoromethyl group and propylamine chain, which imparts unique chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to other trifluoromethylated compounds.
Eigenschaften
Molekularformel |
C13H18F3N |
|---|---|
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
N-propyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C13H18F3N/c1-3-9-17-12(4-2)10-5-7-11(8-6-10)13(14,15)16/h5-8,12,17H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
HQCOVDSBQAEFIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(CC)C1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


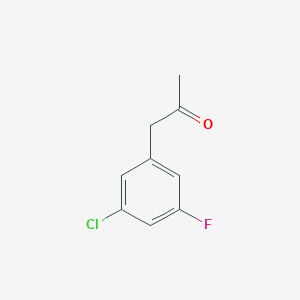
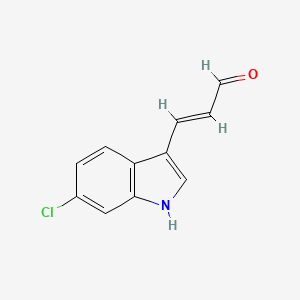
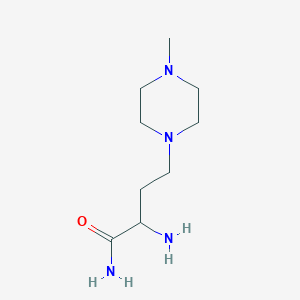
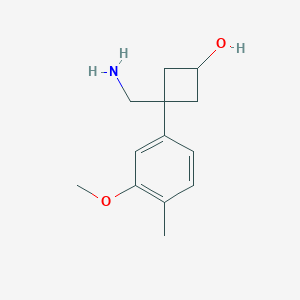
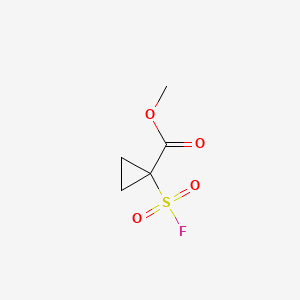
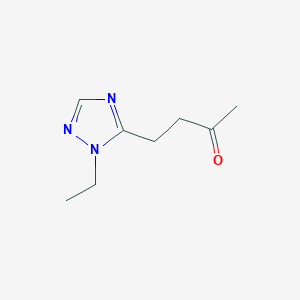
![tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B13530564.png)

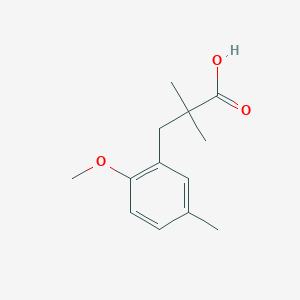
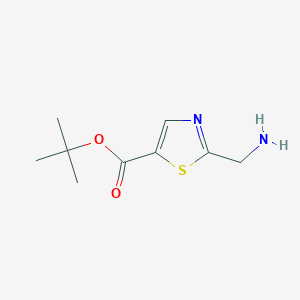
![N-{[4-(aminomethyl)phenyl]methyl}methanesulfonamidehydrochloride](/img/structure/B13530594.png)

![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)

